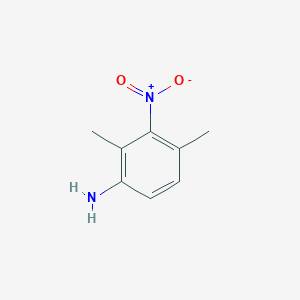

2,4-Dimethyl-3-nitroaniline

Description

Contextualization within Aromatic Nitroaniline Chemistry Research

Aromatic nitroanilines are pivotal intermediates in the synthesis of a wide array of organic molecules. nbinno.com The positions of the nitro and amino groups, along with other substituents on the aromatic ring, significantly influence the compound's reactivity and properties. Research in this area often focuses on the synthesis of specific isomers and the subsequent use of these compounds as building blocks for more complex structures, such as dyes, pigments, and pharmaceuticals. nih.govcymitquimica.com The study of isomers like 2,4-Dimethyl-3-nitroaniline contributes to a deeper understanding of structure-property relationships within this class of compounds.

The synthesis of aromatic nitro compounds is a well-established field, with nitration of aromatic hydrocarbons being a common method. nbinno.com However, these reactions can sometimes lead to a mixture of products, making the isolation of a specific isomer a significant chemical challenge. The development of regioselective synthetic methods is therefore a key area of research.

Historical Perspectives on Scholarly Investigations of this compound

Detailed historical accounts of the specific scholarly investigation of this compound are not extensively documented in readily available literature. However, the study of related isomers provides a historical context. For instance, research on N,N-dimethyl-p-nitroaniline dates back to the mid-20th century, with studies focusing on its crystal and molecular structure. iucr.org Investigations into other isomers, such as 2,4-dimethyl-6-nitroaniline, have been driven by their importance as intermediates in the synthesis of dyes and pigments. nih.gov These historical studies on related compounds have laid the groundwork for understanding the general chemical behavior of dimethyl-nitroanilines.

Contemporary Research Significance and Scope of this compound

The contemporary research significance of this compound appears to be primarily as a chemical intermediate in organic synthesis. While specific high-impact studies focusing solely on this isomer are not prominent, its availability from chemical suppliers suggests its use in various research and development activities. evitachem.comchemicalbook.com The compound's structure, featuring two methyl groups and a nitro group on an aniline (B41778) backbone, makes it a potentially useful starting material for the synthesis of more complex molecules with specific steric and electronic properties.

Modern research on related nitroaniline derivatives continues to be active, with a focus on their potential applications in materials science, such as in the development of nonlinear optical materials, and in medicinal chemistry. chemicalbook.com For example, derivatives of nitroanilines are being investigated for their antileishmanial and antitrypanosomatid activities. nih.govnih.gov While there is no direct evidence of this compound being used in these specific applications, its structural similarity to other researched compounds suggests its potential as a scaffold in the design of new functional molecules.

Data Tables

To provide a comparative context, the following tables present data for this compound and some of its closely related isomers.

Table 1: General Properties of Selected Dimethyl-nitroaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 31167-04-1 | C₈H₁₀N₂O₂ | 166.18 |

| 2,4-Dimethyl-6-nitroaniline | 1635-84-3 | C₈H₁₀N₂O₂ | 166.18 |

| 2,3-Dimethyl-4-nitroaniline | 80879-86-3 | C₈H₁₀N₂O₂ | 166.18 |

| N,N-Dimethyl-3-nitroaniline | 619-31-8 | C₈H₁₀N₂O₂ | 166.18 |

Data sourced from multiple chemical databases. cymitquimica.comevitachem.comnih.govnih.gov

Table 2: Spectroscopic and Crystallographic Data for 2,4-Dimethyl-6-nitroaniline

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.997(2) |

| b (Å) | 14.919(4) |

| c (Å) | 15.907(5) |

| β (°) | 101.176(4) |

| Volume (ų) | 1629.1(8) |

| Z | 8 |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRYBELDVGNCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dimethyl 3 Nitroaniline and Functionalized Derivatives

Novel Nitration Strategies for Substituted Anilines Leading to 2,4-Dimethyl-3-nitroaniline

The introduction of a nitro group onto an aniline (B41778) ring is complicated by the nature of the amino group. While the -NH2 group is a powerful ortho, para-director, it is also basic and readily protonates in the strong acidic conditions typical of nitration (e.g., HNO₃/H₂SO₄). chemistrysteps.combrainly.com The resulting anilinium ion (-NH₃⁺) is a deactivating, meta-directing group. chemistrysteps.comdoubtnut.comstackexchange.com This duality necessitates sophisticated strategies to control the position of nitration, especially in highly substituted anilines like 2,4-dimethylaniline (B123086).

Achieving regioselective synthesis of this compound requires careful management of the directing effects of the substituents on the aromatic ring. The starting material, 2,4-dimethylaniline (also known as 2,4-xylidine), has a strongly activating amino group and two moderately activating methyl groups. wikipedia.orgnih.govsigmaaldrich.com Direct nitration under strongly acidic conditions would lead to the formation of the 2,4-dimethylanilinium ion, favoring nitration at the meta positions (5 and 3) relative to the -NH₃⁺ group.

A key strategy to overcome this and control isomer formation is the use of a protecting group on the nitrogen atom. stackexchange.comulisboa.pt By converting the amine to an amide (e.g., an acetanilide), the nitrogen's lone pair is delocalized into the carbonyl group. This moderates its activating effect, prevents protonation under acidic conditions, and maintains its ortho, para-directing influence. stackexchange.comulisboa.pt The steric bulk of the protecting group can also be used to influence the position of substitution.

Research on the nitration of substituted acetanilides and related structures provides insight into achieving the desired 3-nitro isomer. A study on the nitration of N-acyl derivatives of toluidines demonstrated that the nature of the N-acyl group significantly impacts regioselectivity. For instance, in the nitration of N-(3-methylphenyl)-succinimide, the weaker activating effect of the succinimide (B58015) group (compared to an acetamide (B32628) group) allows the methyl group's directing effect to become more influential, yielding 4-methyl-3-nitroaniline. ulisboa.pt A similar principle can be applied to 2,4-dimethylaniline. By employing a suitable N-protecting group, the electronic and steric environment can be fine-tuned to favor electrophilic attack at the C-3 position, which is ortho to the C-2 methyl group and meta to the C-4 methyl group, while being sterically accessible.

Table 1: Regioselectivity in the Nitration of Protected Toluidines This table illustrates how protecting groups influence isomer distribution in a related system, providing a model for controlling the synthesis of this compound.

| Protected Toluidine Derivative | Major Nitro Product(s) | Yield(s) | Reference |

|---|---|---|---|

| N-(4-methylphenyl)acetamide (4-methylacetanilide) | 4-methyl-2-nitroaniline | 97% | ulisboa.pt |

| N-(3-methylphenyl)acetamide (3-methylacetanilide) | 3-methyl-4-nitroaniline | 91% | ulisboa.pt |

| N-(3-methylphenyl)succinimide | 3-methyl-6-nitroaniline | 62% | ulisboa.pt |

| N-(2-methylphenyl)acetamide | 2-methyl-4-nitroaniline & 2-methyl-5-nitroaniline | 45% & 33% | ulisboa.pt |

Modern synthetic chemistry is increasingly leveraging photocatalysis and flow chemistry to enable novel transformations under mild conditions. nih.govyoutube.com While direct photocatalytic nitration is an emerging field, these technologies are highly relevant for the synthesis of functionalized derivatives of this compound.

Photocatalytic Methylation: The N-methyl and N,N-dimethyl derivatives of anilines are important industrial compounds. Photocatalytic N-methylation of amines using catalysts like Palladium on Titanium Dioxide (Pd/TiO₂) has been demonstrated. cam.ac.uk This method offers a green alternative to traditional methylation reagents. Such a technique could be employed to functionalize the amino group of this compound post-nitration, creating a library of specialized derivatives.

Flow Chemistry: Continuous flow reactors offer significant advantages for photochemical reactions, including precise control over irradiation time, temperature, and mixing, which enhances safety and scalability. youtube.combeilstein-journals.org The high surface-area-to-volume ratio in microreactors ensures uniform light penetration, which is often a problem in batch photochemical processes. youtube.com These systems have been used for various transformations, including the reduction of nitroarenes to anilines and other photocatalytic reactions. beilstein-journals.org A multi-step flow process could be envisioned for the synthesis of this compound and its derivatives, where nitration, reduction, or subsequent functionalization steps are performed sequentially in an automated system.

Green Chemistry Principles in the Synthesis of this compound

Traditional nitration methods often generate significant amounts of hazardous acidic waste. nih.gov The application of green chemistry principles aims to mitigate this environmental impact through the use of eco-friendly materials and catalytic processes.

A major focus of green nitration is the replacement of conventional solvents and harsh acids.

Supercritical Fluids and Liquefied Gases: Dinitrogen pentoxide (N₂O₅) has been used as an effective and eco-friendly nitrating agent in a medium of liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE). nih.gov This method proceeds under mild conditions, and the TFE solvent can be easily separated from the products and recycled, minimizing waste. nih.gov

Perfluorocarbon Solvents: Inert perfluorocarbons have also been employed as solvents for nitration. rsc.org These solvents are immiscible with most aqueous and organic media, allowing for easy separation and recycling. Nitric acid and sulfuric acid are insoluble in these solvents, whereas the nitrating agent N₂O₅ has appreciable solubility, enabling effective nitration. rsc.org

Solvent-Free Conditions: The development of solvent-free nitration processes represents a significant advancement. dtic.mil Mild nitrating agents like tert-butyl nitrite (B80452) have been investigated for the C-nitro functionalization of aromatic molecules at ambient temperature, drastically reducing waste streams. dtic.mil

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste.

Copper-Catalyzed Nitration: A practical method for the direct nitration of protected anilines uses a copper catalyst. chemistryviews.org This procedure requires only one equivalent of nitric acid and produces water as the sole stoichiometric byproduct, representing a significant improvement over traditional methods that use a large excess of strong acids. chemistryviews.org

Solid-Supported Catalysts: To further reduce waste and simplify catalyst recovery, nitrating agents can be supported on solid materials. Bismuth nitrate (B79036) supported on silica (B1680970) gel, montmorillonite (B579905) clay, or fly ash has been used for the nitration of various aromatic compounds with comparable yields to conventional methods. sibran.ru This approach avoids the use of strong, corrosive acids.

Catalytic Hydrogenation: For syntheses that may proceed via the nitration of m-xylene (B151644) followed by reduction, green catalytic hydrogenation methods are available. Using a Raney Nickel catalyst in water as a solvent provides a green process for the reduction of a nitro group to an aniline. researchgate.netgoogle.com

Table 2: Green Nitration Methodologies

| Method | Nitrating Agent / Catalyst | Solvent / Conditions | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Liquefied Gas | Dinitrogen pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane | Recyclable solvent, mild conditions | nih.gov |

| Perfluorocarbon | Nitric acid or N₂O₅ | Perfluorodecalin | Recyclable inert solvent, reduced acid waste | rsc.org |

| Solid Support | Bismuth nitrate Bi(NO₃)₃ | Silica gel, clay, or fly ash support | Avoids strong acids, easy catalyst separation | sibran.ru |

| Catalytic | Nitric Acid / Copper Catalyst | N/A | High atom economy, water as byproduct | chemistryviews.org |

Mechanistic Elucidation of Reaction Pathways in this compound Synthesis

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The key electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids. brainly.comnumberanalytics.com The reaction mechanism is critically influenced by the substituents on the aniline ring.

In the absence of a protecting group, the reaction proceeds via two competing pathways. The basic amino group of 2,4-dimethylaniline is protonated by the strong acid to form the 2,4-dimethylanilinium ion. The -NH₃⁺ group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. chemistrysteps.comstackexchange.com This directs the incoming nitronium ion to the C-3 and C-5 positions.

Simultaneously, a small equilibrium concentration of the unprotonated, free aniline exists. The -NH₂ group is a very strong activating, ortho, para-director. This would direct nitration to the C-5 and C-3 positions (ortho to the amine) and potentially the C-6 position (para to the C-2 methyl). The final isomer distribution depends on the precise reaction conditions, particularly the acidity of the medium, which dictates the position of the equilibrium between the free amine and the anilinium ion.

When a protecting group like an acetyl group is used, the mechanism is altered. The resulting N-acetyl-2,4-dimethylaniline is no longer basic enough to be protonated. The acetamido group (-NHCOCH₃) remains a resonance-donating, ortho, para-director, albeit a less powerful one than the free amino group. ulisboa.pt The regiochemical outcome is then determined by a combination of the directing effects of the acetamido group and the two methyl groups, as well as steric hindrance. The acetamido group directs to the C-3 and C-5 positions. The C-2 methyl group directs to C-3 and C-5, while the C-4 methyl group directs to C-3 and C-5. Therefore, the C-3 and C-5 positions are electronically favored by all substituents. Steric hindrance from the adjacent N-acetyl and C-2 methyl groups would likely influence the relative yields at these two positions, making the synthesis of a single isomer like this compound a challenge that depends on subtle electronic and steric balances.

In some cases, catalysis by nitrous acid can introduce an alternative radical-based mechanism, which involves the initial formation of a radical pair, but this is typically observed in specific conditions and can lead to different product profiles, including benzidine (B372746) derivatives. rsc.orgrsc.org

Investigative Studies on the Chemical Reactivity and Transformation of 2,4 Dimethyl 3 Nitroaniline

Nitro Group Reduction Chemistry of 2,4-Dimethyl-3-nitroaniline

The nitro group is a versatile functional group primarily because of its ability to be reduced to an amino group, a cornerstone transformation in synthetic organic chemistry. quimicaorganica.org This reduction can proceed through several intermediates, and the final product often depends on the choice of reducing agent and reaction conditions.

The most common transformation of the nitro group in this compound is its complete reduction to a primary amine, yielding 2,4-dimethyl-1,3-phenylenediamine. This conversion is a critical step in the synthesis of various downstream products. A range of classical and modern reagents can achieve this transformation with high efficiency.

Catalytic hydrogenation is a widely employed method, often utilizing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org This method is often preferred for its clean reaction profile and high yields. commonorganicchemistry.com The reduction of this compound to 2,4-dimethyl-3-phenylenediamine can be accomplished using hydrogen gas in the presence of a palladium catalyst. evitachem.com Another reagent mentioned for this purpose is sodium borohydride, although it is more commonly used for aliphatic nitro compounds. evitachem.comnih.gov

Dissolving metal reductions, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), are also effective and historically significant methods for converting aromatic nitro compounds to anilines. quimicaorganica.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative for this reduction, capable of proceeding in the presence of other reducible groups. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent System | Description | General Applicability |

| H₂ / Pd/C | Catalytic hydrogenation; often the method of choice for clean, high-yield reductions. commonorganicchemistry.com | Reduces both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic hydrogenation; useful when avoiding dehalogenation is necessary. commonorganicchemistry.com | Effective for nitro groups. commonorganicchemistry.com |

| Fe / HCl or AcOH | Dissolving metal reduction; a classic, cost-effective method. quimicaorganica.orgcommonorganicchemistry.com | Provides a mild reduction for aromatic nitro groups. commonorganicchemistry.com |

| Sn / HCl | Dissolving metal reduction; historically significant. quimicaorganica.org | Effective for converting nitroarenes to anilines. quimicaorganica.org |

| SnCl₂ | Mild reducing agent. commonorganicchemistry.com | Useful for selective reductions in the presence of other sensitive groups. commonorganicchemistry.com |

| Na₂S / (NH₄)₂S | Sodium or ammonium (B1175870) sulfide; can be used for selective reduction of one nitro group in a polynitrated compound. commonorganicchemistry.comstackexchange.com | Offers chemoselectivity in certain substrates. commonorganicchemistry.com |

The reduction of an aromatic nitro compound to an amine is a six-electron process that proceeds through several stable intermediates. researchgate.net By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to isolate these intermediates. The typical reduction pathway is:

Nitro → Nitroso → Hydroxylamine (B1172632) → Amine

When two molecules are involved, condensation reactions can occur at the intermediate stages, leading to the formation of azoxy, azo, and hydrazo compounds. researchgate.netwikipedia.org

Azoxy Compounds : These can be formed by the condensation of a nitroso intermediate with a hydroxylamine intermediate. Milder reducing agents or specific metal hydrides under controlled conditions can favor the formation of azoxy derivatives. wikipedia.org

Azo Compounds : Azoxy compounds can be further reduced to azo compounds (Ar-N=N-Ar'). The direct treatment of aromatic nitro compounds with certain metal hydrides, such as lithium aluminum hydride (LiAlH₄), can lead to azo products instead of the expected amine. commonorganicchemistry.comwikipedia.org

Hydrazo Compounds : The subsequent reduction of azo compounds yields hydrazo compounds (Ar-NH-NH-Ar'). Treatment of nitroarenes with an excess of zinc metal in a neutral or alkaline medium can result in the formation of N,N'-diarylhydrazines. wikipedia.org

While specific studies detailing the isolation of these intermediates from this compound are not prevalent, the general reactivity patterns of nitroarenes suggest that its reduction could be controlled to yield these products. wikipedia.orgwikipedia.org

Reactivity of the Amino Group in this compound

The primary aromatic amino group in this compound is a nucleophilic center that participates in a wide array of characteristic reactions, including diazotization, condensation with carbonyls, and reactions with acylating and sulfonylating agents. evitachem.com

The conversion of primary aromatic amines into diazonium salts is known as diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). byjus.comlearncbse.in this compound is expected to readily undergo this reaction to form the corresponding 2,4-dimethyl-3-nitrobenzenediazonium salt. This diazonium ion is a versatile intermediate. vaia.com

The resulting diazonium salt is a weak electrophile and can attack activated aromatic rings in a reaction known as azo coupling. wikipedia.orgnumberanalytics.com This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast number of azo dyes. nih.gov The coupling partner is typically a phenol (B47542) (in mild alkaline conditions) or another aromatic amine (in mild acidic conditions). learncbse.in The diazonium ion attacks the para-position of the activated ring. wikipedia.org

Table 2: Potential Azo Coupling Reactions of Diazotized this compound

| Coupling Partner | Resulting Azo Dye Structure |

| Phenol | 4-((2,4-dimethyl-3-nitrophenyl)diazenyl)phenol |

| N,N-Dimethylaniline | N,N-dimethyl-4-((2,4-dimethyl-3-nitrophenyl)diazenyl)aniline |

| 2-Naphthol | 1-((2,4-dimethyl-3-nitrophenyl)diazenyl)naphthalen-2-ol |

| Aniline (B41778) | 4-((2,4-dimethyl-3-nitrophenyl)diazenyl)aniline |

Aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. isca.in This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). isca.innih.gov

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in a suitable solvent and often with acid or base catalysis, would yield the corresponding N-benzylidene-2,4-dimethyl-3-nitroaniline. These Schiff bases are important in coordination chemistry and as intermediates in further synthetic transformations. isca.innih.gov

Table 3: Examples of Schiff Base Formation from this compound

| Carbonyl Compound | Schiff Base Product Name |

| Benzaldehyde | N-benzylidene-2,4-dimethyl-3-nitroaniline |

| Salicylaldehyde | 2-(((2,4-dimethyl-3-nitrophenyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-2,4-dimethyl-3-nitroaniline |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-2,4-dimethyl-3-nitroaniline |

The nucleophilic amino group of this compound can be readily acylated or sulfonylated.

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. learncbse.in This is typically achieved by reacting the amine with an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). libretexts.org The reaction converts the primary amine into a more stable and less reactive secondary amide. For instance, reacting this compound with acetic anhydride would produce N-(2,4-dimethyl-3-nitrophenyl)acetamide. This reaction is often used to protect the amino group during other transformations. libretexts.org

Sulfonylation is a similar reaction where the amine reacts with a sulfonyl halide, such as p-toluenesulfonyl chloride (tosyl chloride), typically in the presence of a base like pyridine. This reaction yields a sulfonamide, for example, N-(2,4-dimethyl-3-nitrophenyl)-4-methylbenzenesulfonamide.

Electrophilic and Nucleophilic Aromatic Substitution on the this compound Ring

The substitution reactions on the aromatic ring of this compound are dictated by the combined directing effects of its four substituents. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the two methyl (-CH₃) groups are activating and ortho, para-directing. Conversely, the nitro (-NO₂) group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself.

In this compound, the positions are numbered starting from the carbon bearing the amino group as C1 (this is an aniline derivative, but for clarity of substitution patterns, we consider the parent xylene structure). The positions available for substitution are C5 and C6. The directing effects of the existing groups are summarized below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -CH₃ | C2 | Activating | Ortho, Para |

| -NO₂ | C3 | Strongly Deactivating | Meta |

| -CH₃ | C4 | Activating | Ortho, Para |

Electrophilic Aromatic Substitution (EAS)

For an incoming electrophile, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. Positions C2 and C4 are already occupied. Therefore, the primary site for electrophilic attack is the C6 position, which is ortho to the amino group and meta to the nitro group. The C5 position is meta to the amino group but ortho to the nitro group, making it highly deactivated.

Further activation for attack at C6 is provided by the methyl group at C2 (para-directing) and the methyl group at C4 (ortho-directing). The deactivating nitro group at C3 also directs meta to itself, which corresponds to the C1, C5, and a position outside the ring. Its influence on C6 is primarily a general deactivation of the ring. Given these combined effects, electrophilic substitution is strongly favored at the C6 position.

Nitration is a classic electrophilic aromatic substitution reaction. youtube.com Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺). byjus.comlearncbse.in This ion is a meta-director and deactivates the ring, which can lead to a mixture of products and reduced yields. youtube.combyjus.comlearncbse.in For instance, the nitration of aniline itself yields a significant amount of the meta-isomer. youtube.comlearncbse.in To achieve selective substitution, the amino group is often first protected by acylation, for example, by reacting it with acetic anhydride to form an acetanilide. nih.gov This amide is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. Subsequent hydrolysis removes the acetyl group to restore the amine. youtube.com

A practical example is the synthesis of the isomer 2,4-dimethyl-6-nitroaniline, which proceeds via the nitration of 2,4-dimethylacetanilide, followed by hydrolysis. nih.gov Applying this principle to this compound would suggest that further nitration would occur at the C6 position.

Potential Electrophilic Substitution Reactions:

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (after -NH₂ protection) | 2,4-Dimethyl-3,6-dinitroaniline |

| Halogenation | Br₂ / FeBr₃ | 6-Bromo-2,4-dimethyl-3-nitroaniline |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for this compound as it lacks a suitable leaving group (like a halide) at a position activated for nucleophilic attack. However, the presence of a strongly electron-withdrawing nitro group can, under forcing conditions (high temperature and pressure), enable the displacement of other groups. For NAS to occur via the SNAr mechanism, the nitro group must be positioned ortho or para to a leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the nitro group is not ideally positioned relative to any potential leaving groups on the ring. Therefore, direct nucleophilic substitution on the ring is unlikely under standard conditions.

Oxidation Reactions Involving Methyl Groups and Aromatic Ring of this compound

The oxidation of this compound can occur at several sites: the amino group, the methyl groups, or the aromatic ring itself. The outcome depends on the oxidant used and the reaction conditions.

Oxidation of the Amino Group: The amino group is susceptible to oxidation. Mild oxidizing agents can convert the primary amino group to a nitroso or nitro compound. Studies on the metabolism of related compounds, such as 2,6-xylidine, show that oxidation often occurs at the nitrogen atom to form a hydroxylamine derivative (e.g., N-(2,6-dimethylphenyl)hydroxylamine). researchgate.net This hydroxylamine can be a key intermediate in further transformations. researchgate.net

Oxidation of Methyl Groups: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions (e.g., heat, strong acid/base). This would convert the methyl groups at C2 and C4 into carboxylic acid groups. The reaction would likely proceed stepwise, potentially allowing for the selective oxidation of one methyl group under controlled conditions.

Oxidation of the Aromatic Ring: Vigorous oxidation can lead to the degradation and opening of the aromatic ring. This is a common outcome with powerful oxidants and is generally not a synthetically useful transformation for producing specific small molecules. In environmental or metabolic contexts, ring oxidation leads to smaller, more polar fragments. For related xylidine (B576407) isomers, metabolic oxidation can also occur at the aromatic ring, for example, at the para-position relative to the amino group, to form aminophenol derivatives. researchgate.net For this compound, the position para to the amine (C4) is blocked, but hydroxylation could potentially occur at C6.

Potential Oxidation Products:

| Oxidizing Agent | Target Site | Potential Product(s) |

|---|---|---|

| Mild (e.g., Caro's acid) | Amino Group | 2,4-Dimethyl-1,3-dinitrosobenzene or 2,4-Dimethyl-1,3-dinitrobenzene |

| Strong (e.g., KMnO₄, heat) | Methyl Groups | 4-Amino-2-methyl-3-nitrobenzoic acid; 2-Amino-4-methyl-3-nitrobenzoic acid; 4-Amino-3-nitroisophthalic acid |

Radical Chemistry and Polymerization Initiatives of this compound

The radical chemistry of this compound primarily involves reactions at the amino group or polymerization.

Diazotization and Azo Coupling: Primary aromatic amines can react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. learncbse.in This process is known as diazotization. The resulting diazonium salt (2,4-dimethyl-3-nitrobenzenediazonium salt) is an electrophile and can react with activated aromatic compounds (like phenols or other anilines) in a process called azo coupling to form highly colored azo compounds. wikipedia.org These reactions are fundamental to the synthesis of many azo dyes. wikipedia.org

Radical Polymerization: Anilines and their derivatives can undergo oxidative polymerization to form polyanilines (PANI), a class of conducting polymers. nih.govrsc.org The polymerization is typically initiated by chemical or electrochemical oxidation, which removes an electron from the nitrogen atom to form a radical cation. nih.govrsc.org This radical cation can then react with a neutral monomer to propagate the polymer chain.

For this compound, the polymerization would be influenced by its substituents. The electron-donating amino and methyl groups would facilitate the initial oxidation to form the radical cation. However, the bulky nature of the methyl groups at the ortho positions (C2 relative to amine) and the presence of the nitro group could introduce significant steric hindrance. This steric hindrance would likely affect the regiochemistry of the coupling between monomer units, potentially leading to a polymer with lower molecular weight and different properties compared to unsubstituted polyaniline. acs.org The polymerization would likely proceed via head-to-tail coupling, linking the nitrogen of one unit to the C6 position of another.

The resulting polymer would be expected to have properties modulated by the methyl and nitro groups, such as altered solubility in organic solvents, different electrical conductivity, and unique optical properties. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 3 Nitroaniline and Its Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,4-Dimethyl-3-nitroaniline in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 2-Methyl-3-nitroaniline, recorded in DMSO-d6, the following signals are observed: a triplet at δ 7.07 ppm corresponding to the proton at position 5 of the benzene (B151609) ring, a doublet at δ 6.93 ppm for the proton at position 6, and a doublet at δ 6.88 ppm for the proton at position 4. rsc.org The amino protons appear as a broad singlet at δ 5.54 ppm, and the methyl protons resonate as a singlet at δ 2.07 ppm. rsc.org For 4-Methyl-3-nitroaniline, the aromatic protons appear as a doublet at δ 7.15 ppm (H-2), a doublet at δ 7.09 ppm (H-5), and a doublet of doublets at δ 6.80 ppm (H-6). rsc.org The amino protons are observed at δ 5.55 ppm, and the methyl protons at δ 2.31 ppm. rsc.org

The ¹³C NMR spectrum of 2-Methyl-3-nitroaniline in DMSO-d6 shows signals at δ 151.98 (C-3), 149.07 (C-1), 127.13 (C-5), 117.89 (C-6), 113.97 (C-4), and 111.00 (C-2), with the methyl carbon at δ 12.88. rsc.org For 4-Methyl-3-nitroaniline, the carbon signals are at δ 149.26 (C-1), 147.96 (C-3), 133.07 (C-4), 119.02 (C-5), 118.58 (C-2), and 108.21 (C-6), with the methyl carbon at δ 18.78. rsc.org

These chemical shifts and coupling patterns are instrumental in confirming the substitution pattern of the aromatic ring and the nature of the functional groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dimethyl-nitroaniline Isomers

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methyl-3-nitroaniline | DMSO-d6 | 7.07 (t), 6.93 (d), 6.88 (d), 5.54 (s, NH₂), 2.07 (s, CH₃) | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 |

| 4-Methyl-3-nitroaniline | DMSO-d6 | 7.15 (d), 7.09 (d), 6.80 (dd), 5.55 (s, NH₂), 2.31 (s, CH₃) | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 |

Data sourced from supporting information of a chemical study. rsc.org

While solution-state NMR provides averaged information, solid-state NMR (ssNMR) offers insights into the specific conformations and anisotropic interactions present in the crystalline state. researchgate.net Anisotropic interactions, such as dipolar couplings and chemical shift anisotropy (CSA), are not averaged out in the solid state and provide valuable data on molecular geometry and packing. nih.govyoutube.com

For nitroaniline derivatives, ssNMR can reveal the orientation of the nitro and amino groups relative to the benzene ring. The conformation of the dimethylamino group, for instance, can be influenced by adjacent substituents. scispace.comresearchgate.net In related studies of N-alkyl-3-methyl-2,4,6-trinitroanilines, NMR data has been used to determine the preferred conformation of the N-alkyl group relative to the ortho nitro groups. scispace.com The magnetic anisotropy of the nitro group can cause significant shielding or deshielding effects on nearby protons, which can be observed in the NMR spectrum. scispace.com This technique is particularly powerful for distinguishing between different crystalline polymorphs and for understanding the intermolecular interactions that dictate crystal packing. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and probing molecular interactions within this compound. researchgate.net The vibrational spectra are characterized by specific bands corresponding to the stretching and bending modes of the amine (N-H), nitro (N-O), and methyl (C-H) groups, as well as the vibrations of the aromatic ring.

A detailed vibrational analysis allows for the assignment of observed frequencies to specific molecular motions. researchgate.net For instance, in nitroanilines, the N-H stretching vibrations of the amino group typically appear in the 3300-3500 cm⁻¹ region. The presence of intramolecular hydrogen bonding between the amino and nitro groups can be inferred from shifts in these N-H stretching frequencies. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to achieve a more accurate assignment of the vibrational modes. researchgate.netnih.gov Studies on related molecules like 2-nitroaniline (B44862) have utilized DFT calculations to predict vibrational wavenumbers and intensities, which show good agreement with experimental FT-IR and Raman spectra. researchgate.net

Table 2: Key Vibrational Frequencies for Nitroaniline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | ~3500 |

| Amino (NH₂) | Symmetric Stretch | ~3400 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

This table presents typical ranges for the indicated functional groups.

Mass Spectrometric Fragmentation Pathways of this compound and Derived Compounds

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.

For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. youtube.com The fragmentation of nitroanilines can be complex, and the specific pathways can help in distinguishing between isomers. nih.govnih.gov

Theoretical studies on the fragmentation of doubly ionized nitroanilines suggest the possible loss of the -CNH₂ and -NO₂ groups. nih.gov Experimental studies on nitrosamine (B1359907) compounds, which share the nitroso functional group, have identified several primary fragmentation pathways, including the loss of an NO radical (30 Da) or the loss of H₂O (18 Da) from the protonated molecular ion. nih.gov While not directly analogous, these studies provide a framework for understanding the potential fragmentation behavior of nitro-containing compounds.

The fragmentation of different nitroaniline isomers can lead to distinct mass spectra, allowing for their differentiation. nih.gov For example, studies using selective reagent ion mass spectrometry have shown that differences in fragment product ions and their intensities can be used to distinguish between 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. nih.gov

X-ray Crystallographic Analysis of this compound and Its Crystalline Derivatives

Crystallographic studies of related nitroaniline derivatives have revealed important structural features. For example, the crystal structure of N,N-dimethyl-4-nitroaniline derivatives shows that the dimethylamino group can adopt a trigonal-pyramidal configuration and may be significantly twisted with respect to the plane of the benzene ring, particularly when there is a substituent in the ortho position. researchgate.net In contrast, for meta-substituted molecules, this group tends to be more planar. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a pivotal role in the case of nitroanilines. The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor.

In the crystal structure of 2,4-dimethyl-6-nitroaniline, the asymmetric unit contains two independent molecules that are linked by weak N—H···O hydrogen bonds between the amino and nitro groups. nih.gov These interactions are effective in stabilizing the crystal structure. nih.gov Similarly, in 2-methyl-4-nitroaniline, molecules act as both double donors and double acceptors of N–H···O hydrogen bonds, leading to the formation of a three-dimensional framework. researchgate.netnih.gov

The study of these hydrogen bonding networks is crucial for understanding the supramolecular architecture of this compound and how its molecules self-assemble in the solid state. mdpi.com The specific patterns of hydrogen bonds can influence the physical properties of the crystalline material.

Theoretical and Computational Chemistry Approaches to 2,4 Dimethyl 3 Nitroaniline Systems

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or a simplified form of it) for a given molecule. nih.gov DFT, in particular, is widely used due to its balance of accuracy and computational cost. arkpharmtech.com These calculations can determine the optimized molecular geometry and a wide range of electronic properties and reactivity descriptors. schrodinger.com

For substituted nitroanilines, these calculations help in understanding how the electron-donating amino group (-NH2) and methyl groups (-CH3) interact with the electron-withdrawing nitro group (-NO2) through the benzene (B151609) ring. Studies on similar molecules, such as other nitrobenzenamine derivatives, have used DFT at the B3LYP/6-31G* level to calculate parameters related to their chemical behavior. schrodinger.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbldpharm.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher nucleophilicity or basicity. nih.govchem-space.com

LUMO: This orbital is the electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher electrophilicity. chem-space.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chem-space.com Conversely, a small gap suggests the molecule is more reactive. chem-space.com

For a molecule like 2,4-Dimethyl-3-nitroaniline, the HOMO is expected to be located primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. In a study on p-nitroaniline, the HOMO-LUMO gap was found to decrease as solvent polarity increased, indicating a change in reactivity based on its environment.

Table 1: Illustrative Frontier Orbital Energies for Related Nitroaniline Compounds (Note: This data is for illustrative purposes and is NOT for this compound)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.69 | -2.80 | 3.89 |

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting chemical reactivity and intermolecular interactions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interactions. A region of positive potential (blue) would be expected around the hydrogen atoms of the amino group, identifying them as sites for nucleophilic interactions or hydrogen bonding.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like this compound, computational studies could explore various reactions, such as:

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the aromatic ring to predict regioselectivity.

Nucleophilic Reactions: Investigating reactions at the amino group or potential nucleophilic aromatic substitution.

Cycloaddition Reactions: Studies on related nitroalkenes show that DFT can be used to explore the mechanism and regioselectivity of [3+2] cycloaddition reactions.

Formation Mechanisms: Computational modeling has been used to understand the formation of N-nitrosodimethylamine from hydrazine (B178648) derivatives, a process relevant to substituted amines.

A typical study involves proposing several possible reaction pathways and then using DFT to calculate the Gibbs free energies of all stationary points along each path. The path with the lowest activation energy barrier is identified as the most plausible mechanism.

Prediction and Analysis of Spectroscopic Properties (IR, Raman, UV-Vis, NMR)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental analysis.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule. ias.ac.in These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This helps in the precise assignment of vibrational modes to specific functional groups and bond movements.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions (e.g., from the HOMO to the LUMO) and their corresponding oscillator strengths, which relate to the intensity of absorption bands. For nitroanilines, the main absorption band is typically due to an n → π* or π → π* intramolecular charge transfer (ICT) from the amino group to the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. ias.ac.in The calculated values, referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of complex experimental NMR spectra.

Table 2: Illustrative Calculated vs. Experimental Wavenumbers for a Related Compound (2,5-Dichloroaniline) (Note: This data is for illustrative purposes to show the methodology and is NOT for this compound)

| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Source |

|---|---|---|---|

| N-H Symmetric Stretch | 3421 | 3415 | |

| C-H Stretch | 3072 | 3065 | |

| C=C Stretch | 1619 | 1610 |

Molecular Modeling and Simulations of this compound in Various Environments

Molecular modeling extends beyond single molecules in a vacuum. Simulations can predict how a molecule behaves in different environments, such as in various solvents or interacting with other molecules.

Solvent Effects: The properties of a molecule can change significantly in solution. Solvation effects can be modeled implicitly, using a Polarizable Continuum Model (PCM), or explicitly, by surrounding the solute with individual solvent molecules. nih.gov Studies on p-nitroaniline have shown that properties like the HOMO-LUMO gap and absorption spectra are sensitive to solvent polarity, with polar solvents causing a redshift (a shift to longer wavelengths) of the main absorption band.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. This can be used to study the dynamics of this compound in a solvent box, investigate its diffusion, or see how it interacts with a surface or a biological macromolecule.

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. Organic molecules featuring an electron donor and an electron acceptor connected by a π-conjugated system (D-π-A), such as nitroanilines, are prime candidates for NLO materials.

Theoretical calculations, typically using DFT, can predict key NLO parameters:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. A high β value is desirable for NLO applications.

Computational studies on substituted anilines have shown that the strength of the donor and acceptor groups, as well as the nature of the π-system, heavily influence the hyperpolarizability. For this compound, the combination of the amino donor, nitro acceptor, and methyl groups would create an asymmetric charge distribution, which is a prerequisite for a non-zero β value.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dimethyl-5-nitroaniline |

| 2,4-Dimethyl-6-nitroaniline |

| 2,5-Dichloroaniline |

| 2-Nitroaniline (B44862) |

| N-nitrosodimethylamine |

| p-Nitroaniline |

Applications of 2,4 Dimethyl 3 Nitroaniline in Advanced Chemical Synthesis and Materials Science Research

Precursor in the Synthesis of Functional Dyes and Pigments

2,4-Dimethyl-3-nitroaniline is identified as an intermediate in the synthesis of dyes and pigments. evitachem.com The general class of nitroanilines serves as crucial precursors in the production of a wide array of colorants due to the presence of the amino group, which can be diazotized, and the nitro group, which acts as a chromophore. unb.caresearchgate.net

Design and Synthesis of Azo Dyes Leveraging this compound Intermediates

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as a nitroaniline derivative, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another aniline (B41778). unb.cajbiochemtech.com This two-step process allows for the creation of the characteristic azo group (-N=N-), which is fundamental to the color of these dyes. researchgate.net

While the general methodology for creating azo dyes from nitroanilines is well-established, specific research detailing the synthesis of azo dyes using this compound as the primary amine is not extensively documented in publicly available literature. A patent for derivatives of dimethyl-3-nitro-4-amino-aniline, which are structurally related, indicates their use in dyeing keratin (B1170402) fibers, suggesting that substituted nitroanilines are of interest to the dye industry. google.com The isomeric compound, 2,4-dimethyl-6-nitroaniline, is also noted as a significant intermediate in the production of dyes and pigments. nih.govcymitquimica.com However, detailed studies on the reaction kinetics, yield, and specific coupling partners for the diazotized form of this compound are not available.

Optoelectronic Properties of this compound-Derived Chromophores

The optoelectronic properties of chromophores, such as their light absorption and emission characteristics, are intrinsically linked to their molecular structure. The presence and positioning of electron-donating and electron-withdrawing groups on an aromatic ring significantly influence the intramolecular charge transfer (ICT), which in turn affects the color and electronic behavior of the molecule. researchgate.netacs.org

There is a lack of specific research on the optoelectronic properties of chromophores derived directly from this compound. General studies on other nitroaniline derivatives have shown that the relative positions of the amino and nitro groups, along with other substituents, can be tuned to achieve desired photophysical properties for applications in areas like non-linear optics. researchgate.net However, without dedicated studies on this compound-based chromophores, their specific absorption maxima, molar extinction coefficients, and potential for applications in advanced materials like organic light-emitting diodes (OLEDs) or solar cells remain uncharacterized.

Monomer and Intermediate in the Development of Advanced Polymeric Materials

Chemical suppliers list this compound as being utilized in the production of polymers and resins, indicating its role as a potential monomer or an intermediate in polymerization processes. evitachem.com Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with a range of applications. nih.gov

However, specific details regarding the polymerization of this compound, the types of polymers it forms (e.g., polyamides, polyimides), and the methods used for polymerization are not described in the available scientific literature.

Incorporation into Polymer Blends for Enhanced Material Characteristics

Polymer blending is a common strategy to create new materials with enhanced or tailored properties by physically mixing two or more different polymers. researchgate.netresearchgate.net The characteristics of the resulting blend, such as its glass transition temperature and mechanical strength, depend on the miscibility and interactions between the constituent polymers. ethernet.edu.etmdpi.com

There is no available research that discusses the incorporation of polymers derived from this compound into polymer blends. Consequently, the potential effects of such polymers on the characteristics of the resulting blends are unknown.

Structure-Property Relationships in this compound-Based Polymers

Understanding the relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental aspect of materials science. google.com For polyanilines, for example, the nature and position of substituents on the aniline ring can significantly influence properties such as solubility, conductivity, and thermal stability. nih.gov

As there is no information on the synthesis of polymers from this compound, the structure-property relationships for this specific class of polymers have not been established.

Ligand Design and Coordination Chemistry for Metal Complexes

The amino group and the nitro group in this compound contain lone pairs of electrons, making them potential coordination sites for metal ions. Ligands containing nitro and amino functionalities are known to form stable complexes with a variety of transition metals, and these complexes can exhibit interesting catalytic, magnetic, or biological properties. mdpi.comnih.gov

Despite the potential for this compound to act as a ligand, there is no research available in the public domain that details its use in ligand design or the synthesis and characterization of its metal complexes. The coordination chemistry of this specific compound remains an unexplored area of research.

Synthesis and Characterization of Metal-Organic Frameworks

The direct incorporation of this compound as a primary building block or ligand in the synthesis of metal-organic frameworks (MOFs) is not extensively documented in current scientific literature. However, the broader class of nitro-functionalized organic molecules is of significant interest in MOF design for creating materials with tailored properties.

Nitro groups (-NO2) can be introduced into MOF structures through two primary strategies: the direct synthesis using a linker that already contains a nitro group, or the post-synthetic modification of an existing MOF. researchgate.net The presence of the polar, electron-withdrawing nitro group can bestow unique characteristics upon the final MOF. It can enhance the Lewis acidity of the framework and create strong dipole interactions, which are beneficial for applications in gas separation and storage, particularly for polar molecules like CO2. researchgate.net

Research into related materials demonstrates the viability of using nitro-substituted anilines and similar molecules as components or targets for MOFs. For instance, luminescent MOFs have been specifically designed to act as sensors for various nitroaniline isomers through fluorescence quenching mechanisms. acs.orgdaneshyari.com Other studies have utilized MOFs like MIL-101(Cr) as catalysts for the hydrogenation of 4-nitroaniline. polymtl.ca These examples underscore the principle that the functionalities present in molecules like this compound are relevant to MOF chemistry, even if this specific isomer is not yet a commonly reported linker. The potential exists for its use in creating functional MOFs, likely leveraging the reactivity of the amine group for coordination and the nitro group for tuning the framework's electronic properties.

| Compound/Ligand | Metal Center | MOF/Complex Name | Application/Finding | Reference |

|---|---|---|---|---|

| 4,4′,4″-tricarboxyltriphenylamine | Cadmium (Cd) | Cd-TM | Luminescent sensor for p-nitroaniline and the pesticide DCN (2,6-dichloro-4-nitroaniline). | acs.org |

| 4,4′-stilbenedicarboxylic acid | Zinc (Zn) | Zn3L3(DMF)2 | Selective fluorescence quenching for detecting nitroaniline. | daneshyari.com |

| 4-nitroaniline (as a substrate) | Chromium (Cr) | MIL-101(Cr) | Active catalyst for the hydrogenation of 4-nitroaniline. | polymtl.ca |

| 3-nitrophthalic acid | Nickel (Ni) | [Ni(NPTA)(4,4′-bipy)(H2O)]n | Synthesis of a 2-D mixed-ligand MOF. | sigmaaldrich.com |

Role in the Synthesis of Agrochemical Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly for the production of agrochemicals. evitachem.comlookchem.com Nitroanilines as a class are recognized precursors for a variety of dyes, pigments, pharmaceuticals, and crop protection agents. The synthesis of this compound typically proceeds via the controlled nitration of 2,4-dimethylaniline (B123086) (2,4-xylidine). evitachem.com This process must be carefully managed to ensure the correct positioning of the nitro group and to minimize the formation of unwanted by-products.

Once synthesized, the compound offers multiple reactive sites. The nitro group can be reduced to form a second amine group, creating a diamine derivative, while the existing amino group can undergo a wide range of chemical transformations. This versatility makes it a useful building block for constructing the more complex molecular architectures required for active agrochemical ingredients. For example, the related compound 2,6-dichloro-4-nitroaniline (B1670479) is a known pesticide called dicloran, highlighting the importance of the nitroaniline scaffold in agrochemistry. acs.orgnih.gov

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dimethylaniline | Concentrated Sulfuric Acid, Concentrated Nitric Acid | Low temperature to control reaction rate and regioselectivity. | This compound | evitachem.com |

Development of Chemical Sensors Based on this compound Derivatives

The primary focus of research involving this compound and chemical sensors has been on the development of sensors for the detection of nitroanilines, rather than sensors constructed from this compound derivatives. Nitroanilines are toxic and environmentally relevant pollutants, which necessitates sensitive detection methods. researchgate.net

The prevailing sensing mechanism leverages the electron-deficient nature of nitroaromatic compounds. researchgate.net Sensor materials are often highly fluorescent (luminescent) molecules or materials which, upon interaction with a nitroaniline, experience a significant decrease, or "quenching," of their fluorescence. nih.gov This phenomenon is typically driven by a process known as photo-induced electron transfer (PET), where the excited fluorescent sensor molecule (donor) transfers an electron to the nitroaniline (acceptor). researchgate.net

A variety of advanced materials have been engineered as fluorescent probes for nitroanilines. These include:

Metal-Organic Frameworks (MOFs): Porous, crystalline materials with inherent luminescence that is quenched upon inclusion of nitroaniline guests. acs.orgdaneshyari.com

Pyrene-based Luminogens: Organic molecules with high quantum efficiency whose blue fluorescence is effectively quenched by nitroanilines. researchgate.net

Metal Nanocomposites: Nanoparticles such as mixed metal tungstates have been explored as fluorometric sensors for p-nitroaniline. nih.gov

These studies demonstrate a consistent principle: the detection of nitroaromatic compounds via fluorescence quenching is a robust and sensitive technique. While derivatives of this compound are not reported as the primary sensing elements, the compound itself and its isomers are key analytes that drive the development of these advanced sensor technologies.

| Sensor Material | Target Analyte(s) | Sensing Principle | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Pyrene-based Luminogens (TriPhPy, TetraPhPy) | p-nitroaniline, m-nitroaniline, o-nitroaniline | Fluorescence Quenching (PET) | ~10-9 M for p-nitroaniline | researchgate.net |

| Cadmium-MOF (Cd-TM) | p-nitroaniline, Dicloran | Fluorescence Quenching | ~8 nM for p-nitroaniline | acs.org |

| Zinc-MOF (Zn3L3(DMF)2) | Nitroaniline | Fluorescence Quenching | Low detection limit reported | daneshyari.com |

| Mixed Metal (Zn, Ni) Tungstate Nanocomposite | p-nitroaniline (p-NA) | Fluorescence Quenching | 2.98 × 10-8 M | nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of 2,4 Dimethyl 3 Nitroaniline

Chromatographic Separation Techniques (HPLC, GC) for Complex Mixtures

Chromatographic methods are paramount for separating 2,4-Dimethyl-3-nitroaniline from interfering components in complex samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of related nitroaniline compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a preferred method for analyzing nitroaromatic compounds because it avoids the high temperatures required for GC, which can cause degradation of thermolabile substances. thermofisher.comchromatographyonline.com For compounds like this compound, reverse-phase HPLC using a C18 column is a standard approach. chromatographyonline.com Separation is typically achieved with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer solution. nih.govepa.gov

An Agilent 1290 Infinity LC System, for instance, has been successfully used to separate various primary aromatic amines, including a structurally similar compound, 2-methyl-5-nitroaniline. mercativa.com Detection is commonly performed using an ultraviolet (UV) or diode array detector (DAD), as nitro-substituted anilines exhibit strong absorbance in the UV region. epa.govmercativa.com The selection of a specific wavelength, such as 225 nm or 240 nm, can enhance selectivity and sensitivity. nih.govmercativa.com To achieve very low detection limits, modifications such as using a high-sensitivity flow cell and increasing the injection volume for on-column enrichment can be implemented. mercativa.com

Table 1: Illustrative HPLC-UV Conditions for Nitroaniline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent TC-C18 or Acclaim 120 C18 | chromatographyonline.comnih.gov |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 225 nm | nih.gov |

| Temperature | 30 °C | nih.gov |

Gas Chromatography (GC):

While HPLC is often favored, GC can also be an effective tool, typically coupled with a selective detector. For nitroanilines, which can be challenging to analyze by GC due to their polarity and potential for thermal breakdown, an inert system is crucial. chromforum.org This includes using a deactivated injection port liner and ensuring the column is in good condition. chromforum.org A DB-5 or similar capillary column is often suitable for the separation of semi-volatile organic compounds. chromforum.org For detection, a Nitrogen-Phosphorus Detector (NPD) can offer superior selectivity and sensitivity for nitrogen-containing compounds compared to other detectors like a Flame Ionization Detector (FID) or Electron Capture Detector (ECD). epa.gov In some cases, derivatization may be required to improve the thermal stability and chromatographic behavior of the analyte. thermofisher.comchromatographyonline.com

Spectrophotometric and Fluorimetric Methods for Trace Analysis

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of nitroaromatic compounds, though they may lack the selectivity of chromatographic techniques. These methods are often based on color-forming reactions. For example, a method developed for nitrite (B80452) determination relies on its reaction with p-nitroaniline in the presence of diphenylamine (B1679370) to produce a colored azo product that can be measured with a spectrophotometer. researchgate.net This principle could be adapted for the determination of this compound by leveraging the reactivity of its primary amine group in diazotization-coupling reactions.

The analysis of nitroaromatic compounds by spectrophotometry is well-established. nih.gov By using a micellar medium, such as a non-ionic surfactant like Triton X-100, the need for a solvent extraction step can be eliminated, simplifying the procedure and improving sensitivity. researchgate.net While specific fluorimetric methods for this compound are not widely documented, fluorescence spectroscopy is a known technique for detecting trace amounts of other nitroaromatic compounds. acs.org

Electrochemical Detection Strategies in Environmental Matrices

Electrochemical sensors provide a rapid, sensitive, and field-deployable option for monitoring nitroaromatic compounds. acs.orgnih.gov These methods are based on the electrochemical reduction of the nitro group on the surface of an electrode. acs.org The reduction potential is influenced by the other substituents on the aromatic ring, which can provide a degree of selectivity. acs.orgnih.gov

Disposable screen-printed electrodes are often used to create miniaturized, single-use sensors. acs.orgnih.gov Techniques like square-wave voltammetry can achieve low detection limits, often in the micromolar (μM) range. acs.orgnih.gov To enhance sensitivity and selectivity, the electrode surface can be modified. For instance, mesoporous silica (B1680970) (MCM-41) modified glassy carbon electrodes have demonstrated high sensitivity for detecting various nitroaromatic compounds, with detection limits reaching the nanomolar (nM) level. acs.org Coating the electrode with a Nafion film can also help to eliminate interferences from other substances in the sample matrix. acs.org These strategies could be readily applied to develop a selective sensor for this compound in environmental samples like water. acs.orgacs.org

Table 2: Performance of Electrochemical Sensors for Nitroaromatic Compounds

| Sensor Type | Target Analyte Example | Detection Limit | Technique | Reference |

|---|---|---|---|---|

| Preanodized Screen-Printed Carbon Electrode | Chloramphenicol | 0.42 µM | Square-Wave Voltammetry | acs.orgnih.gov |

| MCM-41 Modified Glassy Carbon Electrode | 2,4,6-Trinitrotoluene (B92697) (TNT) | < 1.8 nM | Cathodic Voltammetry | acs.org |

Optimized Sample Preparation and Extraction Protocols for Environmental Monitoring

Effective sample preparation is critical for accurate quantification, as it serves to isolate and concentrate the target analyte from the sample matrix, thereby removing interferences and improving detection limits. thermofisher.com For analyzing nitroanilines in aqueous samples like wastewater, solid-phase extraction (SPE) is a widely favored technique over traditional liquid-liquid extraction. thermofisher.comnih.gov

On-line SPE coupled directly with an HPLC system offers full automation, reduces operator influence, and saves time. thermofisher.comchromatographyonline.com Hydrophile-Lipophile Balance (HLB) cartridges are effective for extracting a range of nitroaniline isomers from water. nih.gov The extraction process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the concentrated analyte with a suitable solvent mixture, such as methanol and acetic acid. nih.gov Studies on various nitroaniline isomers in spiked sewage samples have demonstrated high recovery rates (84.6% to 94.0%) with excellent reproducibility using SPE. nih.gov This indicates that a similar protocol could be successfully optimized for the extraction of this compound from environmental water samples prior to chromatographic analysis. thermofisher.comnih.gov

Environmental Fate and Transformation Pathways of 2,4 Dimethyl 3 Nitroaniline

Photodegradation Mechanisms and Product Identification in Aqueous Systems

Photodegradation in aqueous environments is a significant pathway for the transformation of many organic pollutants, including nitroaromatic compounds. The process is typically initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the breakdown of the molecule. The presence of photosensitizing substances in the water, such as titanium dioxide (TiO₂) or dissolved organic matter, can accelerate this degradation.

For analogous compounds like aniline (B41778), photodegradation in the presence of a photocatalyst like TiO₂ involves hydroxyl radicals. This process leads to the formation of intermediates such as phenol (B47542), 2-aminophenol, hydroquinone, and nitrobenzene (B124822) researchgate.net. Advanced oxidation processes, such as the solar photo-Fenton process, have proven effective in degrading p-nitroaniline (PNA) by destructing the conjugated π systems of the aromatic ring nih.gov. Under optimal conditions (pH 3.0, specific concentrations of H₂O₂ and Fe²⁺), over 98% of PNA can be degraded within 30 minutes nih.gov.

The primary photodegradation mechanisms for nitroanilines generally involve:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring.

N-demethylation: For substituted anilines, the removal of methyl groups from the amine.

Nitro Group Reduction: The conversion of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.

Ring Cleavage: The eventual breakdown of the aromatic ring into smaller, aliphatic compounds, which can be mineralized to CO₂, water, and inorganic ions like NO₃⁻ and NH₄⁺ researchgate.net.

While direct studies on 2,4-Dimethyl-3-nitroaniline are not available, it is expected to undergo similar transformations. The initial products would likely include hydroxylated derivatives and compounds resulting from the reduction of the nitro group.

Table 1: Potential Photodegradation Products of Nitroanilines in Aqueous Systems

| Parent Compound | Photodegradation Process | Key Intermediates | Reference |

| Aniline | UV/TiO₂ | Phenol, 2-Aminophenol, Hydroquinone, Nitrobenzene | researchgate.net |

| p-Nitroaniline | Solar Photo-Fenton | Aromatic ring cleavage products | nih.gov |

| N-methyl-4-nitroaniline | Photochemical | Formaldehyde, p-Nitroaniline | nih.gov |

Microbial Transformation and Biodegradation Studies in Soil and Water

Microbial activity is a critical driver in the environmental degradation of nitroaromatic compounds. Numerous microorganisms in soil and water have demonstrated the ability to transform these chemicals, often using them as a source of carbon, nitrogen, and energy. eaht.orgresearchgate.net The specific transformation pathways are highly dependent on the environmental conditions, particularly the availability of oxygen.

Under anaerobic conditions , the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. Microorganisms in munitions-contaminated soil and aquifer materials have been shown to transform 2,4,6-trinitrotoluene (B92697) (TNT) and dinitrotoluenes (DNT) into their corresponding amino-nitro intermediates nih.gov. This reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. Therefore, this compound would likely be transformed into 2,4-Dimethyl-1,3-phenylenediamine.

Under aerobic conditions , bacteria can utilize nitroanilines as their sole source of carbon and nitrogen. For instance, a strain of Pseudomonas demonstrated the ability to completely biodegrade p-nitroaniline at a concentration of 500 mg/L within 48 hours eaht.org. The degradation process can be quite complex. Studies on the fungus Cunninghamella elegans transforming a similar compound, 2-amino-4-methyl-3-nitropyridine, yielded multiple products, including hydroxylated derivatives and an N-oxide, indicating that both the aromatic ring and its substituents are susceptible to microbial attack nih.gov.

The key microbial transformation pathways include:

Nitro-group reduction: Conversion of -NO₂ to -NH₂.

Hydroxylation: Addition of -OH groups to the aromatic ring or methyl groups.

Deamination: Removal of the amino group.

Ring cleavage: Opening of the aromatic ring, leading to mineralization.

Table 2: Microbial Degradation of Structurally Similar Nitroaromatic Compounds

| Compound | Microorganism/System | Conditions | Key Findings | Reference |

| p-Nitroaniline | Pseudomonas sp. DL17 | Aerobic, Alkaline | 100% degradation of 500 mg/L within 48h. | eaht.org |

| 4-Nitroaniline | Mixed bacteria | Aerobic | High degradation rate (1.1 mmol L⁻¹ h⁻¹) achieved. | researchgate.net |

| Dinitrotoluenes | Indigenous soil microbes | Anaerobic/Aerobic | Transformation to amino-nitro intermediates; mineralization to CO₂. | nih.gov |

| 3-Nitroaniline | Pseudomonas putida | Aerobic | Can be used as a sole carbon source. | epa.gov |

| 2-amino-4-methyl-3-nitropyridine | Cunninghamella elegans | Aerobic | Products include hydroxylated and N-oxide derivatives. | nih.gov |

Adsorption, Desorption, and Leaching Behavior in Environmental Compartments